3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline
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Overview
Description
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline is a complex organic compound that belongs to the class of benzoxasilines These compounds are characterized by the presence of a silicon atom within a heterocyclic structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline typically involves the reaction of diphenylsilane with an appropriate diethyl-substituted benzene derivative under controlled conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, and conducted in an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the benzoxasiline ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted benzoxasiline derivatives.
Scientific Research Applications
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline involves its interaction with specific molecular targets, such as enzymes or receptors. The silicon atom within the compound can form stable bonds with various biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline
- 3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxazole
Uniqueness
3,3-Diethyl-1,1-diphenyl-3,4-dihydro-1H-2,1-benzoxasiline is unique due to the presence of the silicon atom, which imparts distinct chemical reactivity and stability compared to its carbon or oxygen analogs. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
91073-89-1 |
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Molecular Formula |
C24H26OSi |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
3,3-diethyl-1,1-diphenyl-4H-2,1-benzoxasiline |
InChI |
InChI=1S/C24H26OSi/c1-3-24(4-2)19-20-13-11-12-18-23(20)26(25-24,21-14-7-5-8-15-21)22-16-9-6-10-17-22/h5-18H,3-4,19H2,1-2H3 |
InChI Key |
IGNGVQVCABEXQS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2[Si](O1)(C3=CC=CC=C3)C4=CC=CC=C4)CC |
Origin of Product |
United States |
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